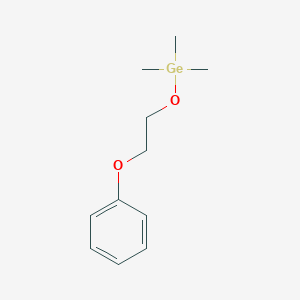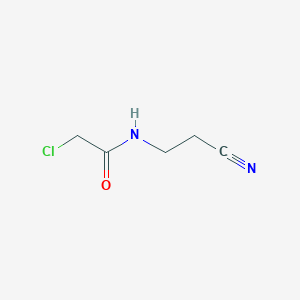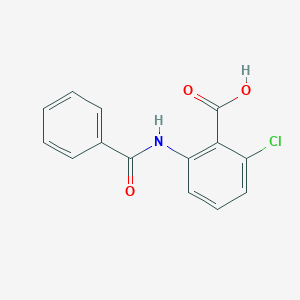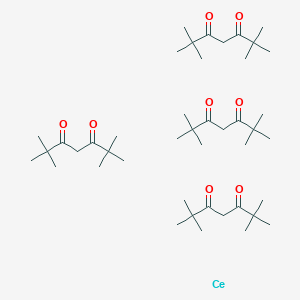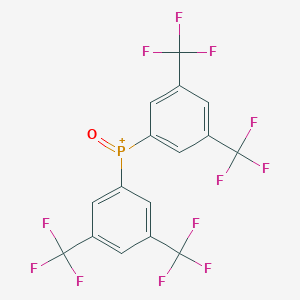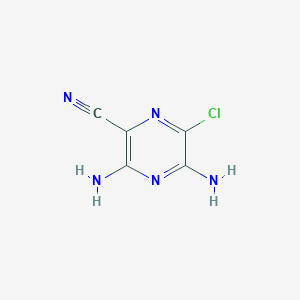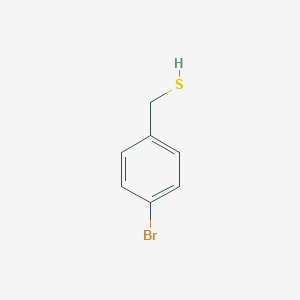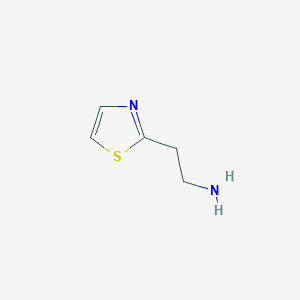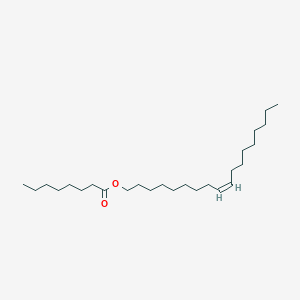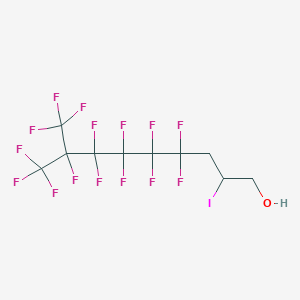![molecular formula C15H12F3NO2 B102143 Benzyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 18585-04-1](/img/structure/B102143.png)
Benzyl N-[3-(trifluoromethyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[3-(trifluoromethyl)phenyl]carbamate, commonly referred to as BTFC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of carbamates and is known for its ability to inhibit the activity of various enzymes and proteins.
Wirkmechanismus
BTFC inhibits the activity of enzymes and proteins by binding to their active sites. It forms a covalent bond with the active site of the enzyme or protein, which prevents the substrate from binding and inhibits the activity of the enzyme or protein.
Biochemical and Physiological Effects
BTFC has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of acetylcholine in the brain, which has been linked to the treatment of various neurological disorders. It has also been shown to decrease the levels of bicarbonate in the body, which has been linked to the treatment of various diseases such as glaucoma and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
BTFC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, it also has some limitations. It is toxic and must be handled with care, and its inhibitory activity can vary depending on the enzyme or protein being targeted.
Zukünftige Richtungen
There are several future directions for research on BTFC. One area of research is the development of more selective inhibitors that target specific enzymes or proteins. Another area of research is the development of BTFC derivatives that have improved pharmacological properties such as increased potency and decreased toxicity. Finally, the use of BTFC in animal models of disease could provide valuable insights into the mechanisms of various diseases and the development of new treatments.
Synthesemethoden
The synthesis of BTFC involves the reaction of benzyl isocyanate with 3-(trifluoromethyl)aniline in the presence of a catalyst. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified through various techniques such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
BTFC has been widely used in scientific research due to its ability to inhibit the activity of various enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the regulation of neurotransmitters in the brain. This inhibition has been linked to the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
BTFC has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition has been linked to the treatment of various diseases such as glaucoma and epilepsy.
Eigenschaften
CAS-Nummer |
18585-04-1 |
|---|---|
Produktname |
Benzyl N-[3-(trifluoromethyl)phenyl]carbamate |
Molekularformel |
C15H12F3NO2 |
Molekulargewicht |
295.26 g/mol |
IUPAC-Name |
benzyl N-[3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)12-7-4-8-13(9-12)19-14(20)21-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,19,20) |
InChI-Schlüssel |
KRTABQHKTWKZOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Synonyme |
Carbanilic acid, m-(trifluoromethyl)-, benzyl ester (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid](/img/structure/B102060.png)
